8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid
Description
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 8-position and a carboxylic acid group at the 1-position. This structure is part of a broader class of imidazo[1,5-a]pyridine derivatives, which are recognized for their versatility in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Synthesis: The parent compound, imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7), is synthesized via haloform cleavage of 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, as reported in a novel one-pot method involving acyl chlorides and trifluoroacetic anhydride .
Applications: Imidazo[1,5-a]pyridine-carboxylic acids are key intermediates in drug discovery. For example, 7-bromo derivatives (e.g., 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid) have been used to synthesize potent GSK-3β inhibitors, demonstrating the scaffold’s relevance in kinase-targeted therapies .
Properties
IUPAC Name |
8-chloroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-10-6(7(5)11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVLFKLIWEYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophosgene-Mediated Cyclization
In this approach, the amine precursor reacts with thiophosgene under basic conditions to form the imidazo[1,5-a]pyridine core. Optimized conditions include:
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Solvent : Dichloromethane (DCM)
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Base : Sodium hydrogen carbonate (NaHCO₃)
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Temperature : 0°C during thiophosgene addition, transitioning to room temperature
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Equivalents : 1.08 equiv thiophosgene
Under these conditions, the cyclization achieves a 72% yield for analogous 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol. For carboxylic acid incorporation, post-cyclization oxidation or hydrolysis of nitrile intermediates may be employed.
Triphosgene-Based Protocol
Triphosgene offers a safer alternative to gaseous phosgene. Reaction of the same amine with 0.7 equiv triphosgene in DCM and NaHCO₃ yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol in 60% yield . The hydroxyl group at position 3 can be oxidized to a carboxylic acid via Jones reagent or other oxidizing agents.
Ritter-Type Reaction with Bismuth(III) Catalysis
A groundbreaking methodology from recent literature employs Bi(OTf)₃ and p-TsOH·H₂O to catalyze a Ritter-type reaction between benzylic alcohols and nitriles. This method is adaptable to 8-chloro-imidazo[1,5-a]pyridine-1-carboxylic acid synthesis through strategic substrate design.
Post-Synthetic Functionalization
Chlorination Strategies
Introducing the 8-chloro substituent can occur pre- or post-cyclization:
Carboxylic Acid Installation
Key transformations include:
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Nitrile Hydrolysis : A nitrile group at position 1 is hydrolyzed to carboxylic acid using H₂SO₄ (conc.)/H₂O or NaOH/H₂O₂.
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Oxidation of Alcohols : Jones oxidation (CrO₃/H₂SO₄) converts primary alcohols to carboxylic acids.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the Ritter-type reaction offers advantages in atom economy and catalytic efficiency. However, the thiophosgene route provides better regiochemical control for 8-chloro derivatives. Recent patents highlight the use of continuous-flow reactors to mitigate safety concerns with phosgene reagents.
Mechanistic Insights
Cyclization Pathways
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Thiophosgene Route : Nucleophilic attack by the amine on thiophosgene generates a thiourea intermediate, which undergoes intramolecular cyclization with loss of HCl.
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Ritter Reaction : Bi(OTf)₃ facilitates benzylic cation formation, which reacts with acetonitrile to form an imidate. Acidic workup hydrolyzes this to the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 8-chloro-imidazo[1,5-a]pyridine-1-carboxylic acid, as promising candidates against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds exhibit significant antimicrobial properties, with some showing minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains, indicating their potential as new anti-TB agents .
Cancer Therapeutics
The unique structural features of imidazo[1,5-a]pyridine derivatives allow them to interact with various biological targets involved in cancer progression. For instance, compounds derived from this scaffold have been developed to inhibit specific kinases associated with tumor growth. The ability to modify these compounds leads to a diverse range of anticancer agents that can be tailored for enhanced efficacy and reduced toxicity .
Bruton’s Tyrosine Kinase Inhibition
This compound has been explored in the context of inhibiting Bruton’s tyrosine kinase (BTK), which is crucial in B cell receptor signaling pathways. Compounds based on this scaffold have shown promise as reversible BTK inhibitors, offering potential therapeutic avenues for diseases such as rheumatoid arthritis and certain cancers .
Optoelectronic Devices
The luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in optoelectronic devices. Their unique electronic structure allows for efficient light emission and absorption, which is critical in the development of advanced materials for displays and sensors .
Sensors
Due to their chemical stability and functional versatility, these compounds are being investigated for use in chemical sensors. The ability to modify the imidazo[1,5-a]pyridine framework allows for the design of sensors capable of detecting various analytes with high sensitivity and selectivity .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies that allow for efficient production and functionalization. Recent advancements include cyclocondensation and oxidative cyclization techniques that facilitate the incorporation of diverse substituents onto the imidazo[1,5-a]pyridine core .
Case Studies
Mechanism of Action
The mechanism of action of 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison of Substituted Imidazo[1,5-a]pyridine-1-carboxylic Acids
*Estimated based on molecular formula C₈H₅ClN₂O₂.
- Steric Impact : The 8-chloro substituent is less bulky than 7-bromo or 3-cyclobutyl groups, which may reduce steric hindrance in target interactions .
Structural Analogs with Different Ring Systems
Table 2: Comparison with Pyrazolo and Benzo-Fused Derivatives
- Pyrazolo Derivatives: These compounds exhibit stronger coordination with transition metals (e.g., Mn²⁺ in catalytic complexes) due to additional nitrogen donors, unlike imidazo[1,5-a]pyridines .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H6ClN2O2
- Molecular Weight : 196.59 g/mol .
- Structure : The compound features a chlorine atom at the 8th position and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects. For instance:
- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, contributing to anti-cancer effects by inducing apoptosis and suppressing cell proliferation .
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various pathogens, which is critical for developing new antimicrobial agents .
Biological Activity Overview
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various imidazopyridine derivatives, including this compound. The compound exhibited notable inhibition against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These results indicate its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In a series of experiments involving human cancer cell lines (MCF-7, HepG2), this compound demonstrated:
- IC50 values ranging from 10 to 20 µM, indicating effective cytotoxicity against these lines.
- Mechanistic studies revealed that the compound induces G1-phase cell cycle arrest and apoptosis through caspase activation .
Research Applications
The versatility of this compound extends beyond antimicrobial and anticancer applications:
Q & A
Basic Research Questions
What are the key structural characteristics of 8-chloro-imidazo[1,5-a]pyridine-1-carboxylic acid, and how do they influence its reactivity?
The compound features a bicyclic imidazo[1,5-a]pyridine core with a chlorine substituent at position 8 and a carboxylic acid group at position 1. The electron-withdrawing chlorine atom enhances electrophilic substitution reactivity at adjacent positions, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility in polar solvents. Structural characterization typically employs -NMR (to confirm aromatic proton environments) and LC-MS (to verify molecular weight and purity). Computational studies (e.g., DFT) can predict reactive sites for functionalization .
What synthetic routes are commonly used to prepare this compound?
A prevalent method involves cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, reacting 8-chloro-2-aminopyridine with glyoxylic acid under acidic conditions yields the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like regioisomers or decarboxylated derivatives. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon/nitrogen) at −20°C in airtight containers to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, heat, or strong bases, as the carboxylic acid group is prone to decarboxylation. Safety protocols include using PPE (gloves, goggles) and proper waste segregation for halogenated organic compounds .
Advanced Research Questions
How can conflicting regioselectivity data in functionalization reactions be resolved?
Contradictions in substitution patterns (e.g., chlorination vs. bromination) often arise from solvent polarity or catalyst choice. For instance, electrophilic substitution at position 3 is favored in polar aprotic solvents (DMF), while non-polar solvents (toluene) may shift reactivity to position 5. Use -NMR and X-ray crystallography to confirm regiochemistry. Computational modeling (e.g., Fukui indices) can predict reactive sites .
What strategies optimize the compound’s pharmacokinetic properties for drug discovery?
Modify the carboxylic acid group to prodrug esters (e.g., ethyl ester) to enhance bioavailability. Introduce lipophilic substituents (e.g., alkyl chains) to improve blood-brain barrier penetration. Pharmacokinetic profiling via in vitro assays (plasma stability, microsomal metabolism) and in vivo studies (rodent models) is essential. SAR studies show that chlorine at position 8 is critical for target binding in kinase inhibitors .
How can analytical methods distinguish between closely related impurities?
Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers or decarboxylated byproducts. LC-MS/MS in MRM mode enhances specificity for trace impurities. For chiral impurities, chiral stationary phases (e.g., amylose-based) are recommended. Validate methods per ICH guidelines .
What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. QSAR models trained on imidazo[1,5-a]pyridine derivatives can predict binding affinity and selectivity. Validate predictions with SPR or ITC assays .
Methodological Challenges
How to address low yields in one-pot synthesis protocols?
Low yields often stem from competing side reactions (e.g., over-oxidation). Optimize stoichiometry (limiting reagent: glyoxylic acid) and use catalysts like p-toluenesulfonic acid. Inline IR monitoring can track reaction progress. Scale-up studies require careful heat management to avoid exothermic decomposition .
What are the best practices for validating biological activity in cell-based assays?
Use orthogonal assays (e.g., Western blot for target inhibition, MTT for cytotoxicity) to confirm activity. Include controls for nonspecific effects (e.g., scrambled analogs). For kinase inhibitors, measure IC values across a panel of kinases to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
